

(Z)-JIB-04: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Z)-JIB-04	
Cat. No.:	B6261953	Get Quote

(Z)-JIB-04, the geometric isomer of the pan-Jumonji histone demethylase inhibitor JIB-04, serves as an essential negative control in epigenetic research. While the (E)-isomer exhibits potent anti-cancer activity through the inhibition of Jumonji C (JmjC) domain-containing histone demethylases, (Z)-JIB-04 is largely inactive, providing a crucial tool for discerning specific from off-target effects in experimental settings.

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **(Z)-JIB-04**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(Z)-JIB-04, with the IUPAC name 5-Chloro-2-{(2Z)-2-[phenyl(2-

pyridinyl)methylene]hydrazino}pyridine, is a small molecule belonging to the aminopyridine and hydrazone classes of organic compounds. Its inactive nature in epigenetic analysis is attributed to its stereochemistry, which likely prevents effective binding to the active site of Jumonji demethylases.[1][2]



Property	Value	Reference(s)
IUPAC Name	5-Chloro-2-{(2Z)-2-[phenyl(2-pyridinyl)methylene]hydrazino} pyridine	
Synonyms	NSC 693627, JIB-04 Z-isomer	[3][4]
CAS Number	199596-24-2	[1][3]
Molecular Formula	C17H13CIN4	[3][5]
Molecular Weight	308.77 g/mol	[3]
Appearance	Light yellow solid	
Purity	≥98%	[5]
Solubility	DMSO: 8-25 mg/mL, Water: Insoluble, Ethanol: Insoluble	[4]
SMILES	CIC1=CN=C(N/N=C(C2=CC= CC=C2)\C3=NC=CC=C3)C=C 1	[1][3]
InChI Key	YHHFKWKMXWRVTJ- XLNRJJMWSA-N	[3]

Mechanism of Action of the Active Isomer, (E)-JIB-04

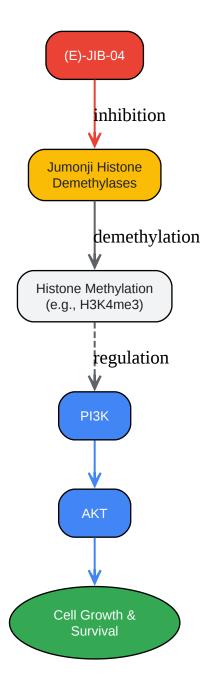
The active (E)-isomer of JIB-04 is a pan-selective inhibitor of the Jumonji family of histone demethylases.[4][6] These enzymes play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histones, thereby influencing gene expression.[7][8] Unlike many other inhibitors that compete with the co-factor α-ketoglutarate, JIB-04 is not a competitive inhibitor of this co-substrate.[4][5] The inhibition of Jumonji demethylases by (E)-JIB-04 leads to alterations in gene expression, affecting various signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathways Modulated by (E)-JIB-04



Inhibition of Jumonji demethylases by (E)-JIB-04 has been shown to impact several key signaling pathways implicated in cancer, including:

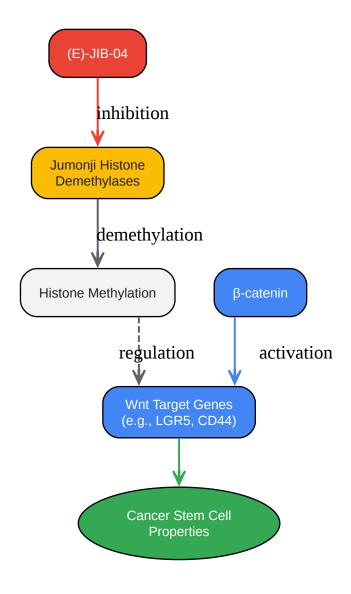
- PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and proliferation. (E)-JIB-04 has been shown to inactivate the PI3K/AKT pathway in glioblastoma cells.[2]
- Wnt/β-catenin Signaling Pathway: This pathway is fundamental in development and is often dysregulated in cancer, particularly colorectal cancer. (E)-JIB-04 has been demonstrated to inhibit Wnt/β-catenin signaling in colorectal cancer stem cells.[9]





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(E)-JIB-04 Inhibition of the PI3K/AKT Signaling Pathway.



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(E)-JIB-04 Inhibition of the Wnt/β-catenin Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments involving JIB-04 are provided below. In these assays, **(Z)-JIB-04** is typically used as a negative control at the same concentrations as the active (E)-isomer to ensure that the observed effects are due to the specific inhibition of Jumonji demethylases.



In Vitro Histone Demethylase Activity Assay

This protocol provides a general method to assess the inhibitory effect of JIB-04 on the enzymatic activity of recombinant Jumonji histone demethylases.

Materials:

- Recombinant human Jumonji demethylase (e.g., JMJD2E/KDM4E)
- Histone H3 peptide substrate (e.g., H3K9me3)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM α-ketoglutarate, 2 mM L-ascorbate, 100 μM (NH₄)₂Fe(SO₄)₂·6H₂O)
- (E)-JIB-04 and (Z)-JIB-04 dissolved in DMSO
- Formaldehyde detection reagent (e.g., formaldehyde dehydrogenase and NAD+)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of (E)-JIB-04 and (Z)-JIB-04 in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the diluted compounds or DMSO (vehicle control) to the respective wells.
- Add the histone H3 peptide substrate to all wells.
- Initiate the reaction by adding the recombinant Jumonji demethylase to each well.
- Incubate the plate at 37°C for a specified time (e.g., 1 hour).
- Stop the reaction and measure the amount of formaldehyde produced (a byproduct of demethylation) using a formaldehyde detection reagent and a microplate reader.



Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability Assay (MTS/CCK-8)

This protocol outlines the measurement of cell viability in response to JIB-04 treatment.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- (E)-JIB-04 and (Z)-JIB-04 dissolved in DMSO
- MTS or CCK-8 reagent
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of (E)-JIB-04 and (Z)-JIB-04 in complete culture medium. Include a
 vehicle control (DMSO) and an untreated control.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
- Incubate the cells for a specified duration (e.g., 72 hours).
- Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength using a microplate reader.



Calculate cell viability as a percentage of the vehicle-treated control cells.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of JIB-04 in a mouse xenograft model.[9][10]

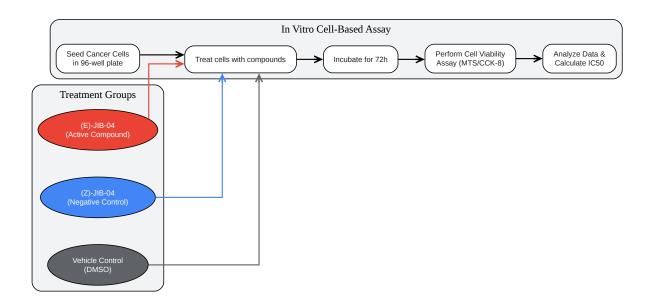
Materials:

- Immunocompromised mice (e.g., NOD-SCID or nude mice)
- Cancer cell line for implantation
- (E)-JIB-04 and (Z)-JIB-04
- Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[11]
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, **(Z)-JIB-04**, (E)-JIB-04).
- Administer the compounds or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
- Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
- Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).





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General Experimental Workflow for an In Vitro Cell Viability Assay.

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